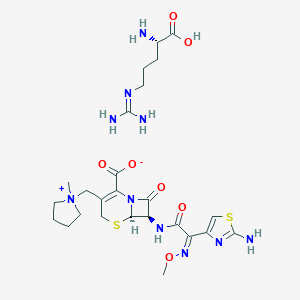
Cefepime mixture with arginine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Cefepime mixture with arginine” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in achieving high yields and purity.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as pH, temperature, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Detailed analysis using techniques such as NMR, IR, and mass spectrometry helps in identifying and characterizing the products.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biology, the compound may be used as a probe to study biological processes and interactions. Its ability to interact with specific biomolecules makes it valuable in research related to enzyme activity, protein folding, and cellular signaling.
Medicine
In medicine, the compound has potential therapeutic applications. It may act as an inhibitor or activator of specific enzymes or receptors, leading to the development of new drugs for treating various diseases.
Industry
In industry, the compound can be used in the production of specialty chemicals, polymers, and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic devices.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The binding of the compound to these targets can modulate their activity, leading to various biological effects. Detailed studies using techniques such as X-ray crystallography, molecular modeling, and biochemical assays help in elucidating the molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino acids, peptides, and bicyclic compounds with analogous structures. These compounds may share some properties but differ in their specific interactions and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This allows for unique interactions and reactivity, making it valuable in various scientific and industrial applications.
Conclusion
The compound “Cefepime mixture with arginine” is a complex and versatile molecule with significant potential in various fields. Further research and development can unlock new applications and enhance our understanding of its properties and mechanisms.
Properties
CAS No. |
143892-90-4 |
|---|---|
Molecular Formula |
C25H38N10O7S2 |
Molecular Weight |
654.8 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C19H24N6O5S2.C6H14N4O2/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;7-4(5(11)12)2-1-3-10-6(8)9/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/b23-12-;/t13-,17-;4-/m10/s1 |
InChI Key |
YHZGXEWHCMGDST-GWIDHQOMSA-N |
SMILES |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].C(CC(C(=O)O)N)CN=C(N)N |
Isomeric SMILES |
C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].C(C[C@@H](C(=O)O)N)CN=C(N)N |
Canonical SMILES |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].C(CC(C(=O)O)N)CN=C(N)N |
Synonyms |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-acetyl]amino]-3-[(1-methyl-2,3,4,5-tetrahydropyrrol-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















